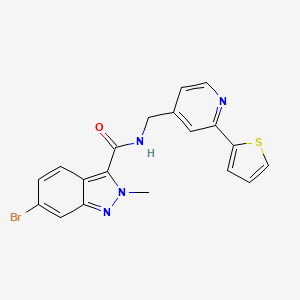

6-bromo-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-indazole-3-carboxamide

Description

6-Bromo-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-indazole-3-carboxamide is a heterocyclic small molecule featuring a fused indazole core substituted with a bromine atom at position 6, a methyl group at position 2, and a carboxamide linker connected to a pyridinylmethyl moiety bearing a thiophen-2-yl group.

Properties

IUPAC Name |

6-bromo-2-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrN4OS/c1-24-18(14-5-4-13(20)10-15(14)23-24)19(25)22-11-12-6-7-21-16(9-12)17-3-2-8-26-17/h2-10H,11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVVIEQJHCEAEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-indazole-3-carboxamide typically involves multiple steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

Methylation: The methyl group at the 2-position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Attachment of the Thiophene-Pyridine Moiety: This step involves the coupling of the thiophene-pyridine derivative with the indazole core, typically using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of

Biological Activity

6-Bromo-2-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrN4OS |

| Molecular Weight | 396.28 g/mol |

| CAS Number | Not specified in the search results |

The presence of a bromine atom and various functional groups suggests that this compound may exhibit diverse biological activities.

Research indicates that compounds similar to this compound often interact with specific biological targets, including:

- Enzyme Inhibition : Many indazole derivatives have been reported to inhibit key enzymes involved in cancer progression. For instance, some derivatives have shown potent inhibition against fibroblast growth factor receptors (FGFRs), with IC50 values as low as 4.1 nM for FGFR1 .

- Antitumor Activity : The compound's structure suggests potential antitumor properties. Similar compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating a possible role in cancer therapy .

- Antimicrobial Properties : The presence of thiophene and pyridine rings may contribute to antimicrobial activity, as seen in related compounds that target bacterial biofilms and exhibit selective toxicity against Gram-positive bacteria .

Case Studies

- Antitumor Efficacy : A study involving a closely related indazole derivative revealed promising results in inhibiting tumor growth in vivo, particularly against melanoma cells with specific genetic mutations (BRAFV600) . The compound was well tolerated in clinical trials, supporting its potential for further development.

- Inhibition of Biofilm Formation : Another research highlighted the effectiveness of similar indazole compounds in disrupting biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a dual mechanism of action involving both bactericidal effects and biofilm inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The bromine substitution at the 6-position enhances lipophilicity and receptor binding affinity.

- The thiophene and pyridine moieties contribute to the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations:

Benzoimidazotriazole derivatives (e.g., compounds in Table 1) exhibit extended aromatic systems, which may enhance DNA intercalation but reduce solubility.

Substituent Impact: Bromine: The target’s 6-bromo substituent likely increases electrophilicity, analogous to 7-bromo derivatives in benzoimidazotriazole compounds, which show enhanced binding to hydrophobic pockets. Thiophene vs. Other Heterocycles: Thiophen-2-yl groups (common in the target and analogues) contribute to π-stacking interactions, whereas thiazole or furan substituents (in other compounds) alter electronic properties and hydrogen-bonding capacity.

Hypothetical Pharmacological Profiles

- Bioactivity: The target’s indazole-carboxamide scaffold is prevalent in kinase inhibitors (e.g., PARP or JAK inhibitors). Its bromine and thiophene substituents may synergistically improve potency over non-brominated or pyridine-only analogues.

- Solubility : The pyridinylmethyl-thiophene moiety may confer moderate solubility compared to highly lipophilic bromophenyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.